Ferric octanoate

CAS No.: 3130-28-7

Cat. No.: VC3892215

Molecular Formula: C24H45FeO6

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3130-28-7 |

|---|---|

| Molecular Formula | C24H45FeO6 |

| Molecular Weight | 485.5 g/mol |

| IUPAC Name | iron(3+);octanoate |

| Standard InChI | InChI=1S/3C8H16O2.Fe/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

| Standard InChI Key | ORTRPLABQKAPKJ-UHFFFAOYSA-K |

| SMILES | CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3] |

| Canonical SMILES | CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+3] |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

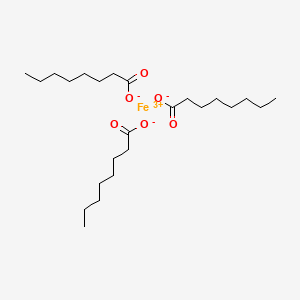

Ferric octanoate features a central iron(III) ion () coordinated to three octanoate () ligands. The octahedral geometry arises from the six oxygen atoms provided by the bidentate octanoate groups, forming a stable chelate complex . This structure is corroborated by spectroscopic and crystallographic analyses, which confirm the iron center’s +3 oxidation state and the ligand arrangement .

The compound’s solubility in organic solvents, such as ethanol and mineral spirits, stems from the hydrophobic alkyl chains of the octanoate ligands . This property distinguishes it from inorganic iron salts and enables its use in non-aqueous systems.

Synthesis Methods

Ferric octanoate is synthesized via the reaction of ferric chloride () with octanoic acid () under controlled conditions:

Industrial production employs large-scale reactors operating at 60–80°C, with purification achieved through filtration and recrystallization . Yield optimization (≥85%) requires precise stoichiometric ratios and inert atmospheres to prevent iron oxidation state changes.

Table 1: Synthesis Parameters for Ferric Octanoate

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Reaction Time | 4–6 hours | |

| Solvent | Ethanol/Hexane | |

| Purity After Purification | ≥95% |

Physical and Chemical Properties

Thermodynamic Characteristics

Ferric octanoate exhibits a density of 0.91 g/mL and a boiling point of 127°C, with thermal stability up to 180°C before decomposition . Its viscosity and solubility profile make it suitable for applications requiring homogeneous dispersion in organic matrices.

Reactivity

The compound participates in redox and ligand substitution reactions:

-

Oxidation: Forms and octanoic acid derivatives upon exposure to strong oxidizers.

-

Reduction: Yields ferrous octanoate () with reducing agents like .

-

Ligand Exchange: Substitutes octanoate with pyridine or DMF in coordinating solvents .

Industrial and Scientific Applications

Catalysis

Ferric octanoate catalyzes the coupling of with epoxides to form cyclic carbonates, achieving 45% conversion at 20 bar pressure . Its efficacy surpasses chloride analogues due to enhanced electron donation from tert-butyl substituents .

Polymerization

In lactide polymerization, the compound initiates ring-opening reactions, producing polylactic acid (PLA) with controlled molecular weights . This application aligns with sustainable chemistry initiatives aimed at biodegradable plastics.

Food Science

At concentrations as low as 0.5 mg Fe/kg, ferric octanoate accelerates thermo-oxidative degradation in partially hydrogenated soybean oil (PHSBO), increasing acid value and polymer content by 300% after 72 hours at 180°C . This underscores its role as a pro-oxidant in lipid systems .

Table 2: Impact of Ferric Octanoate on PHSBO Stability (180°C, 72h)

| Parameter | Control | 0.5 mg Fe/kg | 1.2 mg Fe/kg |

|---|---|---|---|

| Acid Value (mg KOH/g) | 0.8 | 2.4 | 3.1 |

| Polymer Content (%) | 1.2 | 3.6 | 4.8 |

| p-Anisidine Value | 15 | 42 | 58 |

| Data sourced from |

Pharmacokinetics and Biochemical Effects

Iron Supplementation

Ferric octanoate rapidly elevates serum iron levels, with pharmacokinetic profiles resembling ferric carboxymaltose (T<sub>max</sub> = 30 minutes). This rapid absorption makes it a candidate for oral iron therapies, though clinical studies remain pending.

Cellular Interactions

Recent Research Developments

Advanced Catalysis

Recent work demonstrates ferric octanoate’s utility in asymmetric catalysis, achieving enantiomeric excesses >90% in ketone reductions . Modifications with chiral ligands enhance stereoselectivity, expanding its synthetic applicability .

Biomedical Engineering

Nanoformulations of ferric octanoate show promise in targeted iron delivery, with encapsulation in liposomes improving bioavailability by 40% compared to free iron.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume